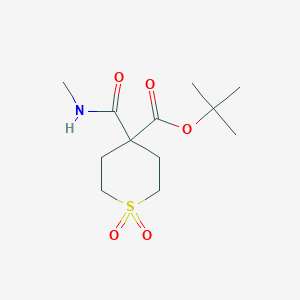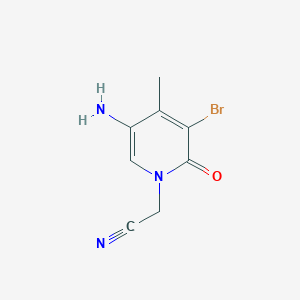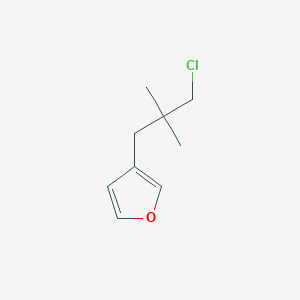
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is a chemical compound with the molecular formula C7H11NO2S. It belongs to the class of thiolane derivatives, which are known for their diverse applications in various fields of science and industry. This compound is characterized by the presence of a thiolane ring, a nitrile group, and an ethyl substituent.
Vorbereitungsmethoden
The synthesis of 3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of ethyl thiolane-3-carboxylate with a suitable nitrile source under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiolane derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can act as a reactive site for binding to enzymes or receptors, modulating their activity. The thiolane ring structure may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile can be compared with other similar compounds, such as:
1,1-Dioxo-1lambda6-thiolane-3-carbonitrile: Lacks the ethyl substituent, which may affect its reactivity and applications.
1,1-Dioxo-1lambda6-thiolane-3-carbohydrazide:
4-Ethoxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride: Features a sulfonyl chloride group, which imparts distinct reactivity compared to the nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical transformations and diverse applications in various fields.
Eigenschaften
Molekularformel |
C7H11NO2S |
|---|---|
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
3-ethyl-1,1-dioxothiolane-3-carbonitrile |
InChI |
InChI=1S/C7H11NO2S/c1-2-7(5-8)3-4-11(9,10)6-7/h2-4,6H2,1H3 |
InChI-Schlüssel |
SIHSLJLHOJBEIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCS(=O)(=O)C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13156309.png)
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B13156311.png)








![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)

![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)
